1-(4-hydroxyphenyl)-1H-pyrazol-3-ol, also known as 4-hydroxy-1-phenylpyrazole, is a compound that belongs to the pyrazole class of heterocyclic compounds. This compound is characterized by the presence of a pyrazole ring, which consists of two adjacent nitrogen atoms in a five-membered ring structure, and a hydroxyl group attached to a phenyl group. Its molecular formula is C9H9N3O, and it has significant relevance in medicinal chemistry due to its biological activities.
This compound can be synthesized from various precursors, including phenolic compounds and hydrazines. The synthesis often involves reactions that form the pyrazole ring through condensation reactions or cyclization processes.
1-(4-hydroxyphenyl)-1H-pyrazol-3-ol is classified as:
The synthesis of 1-(4-hydroxyphenyl)-1H-pyrazol-3-ol can be achieved through several methods:
The synthesis often requires careful control of reaction conditions such as temperature and pH to optimize yield and purity. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are employed for characterization of the synthesized compound.
The molecular structure of 1-(4-hydroxyphenyl)-1H-pyrazol-3-ol features:
The structural formula can be represented as follows:
Key data includes:
1-(4-hydroxyphenyl)-1H-pyrazol-3-ol can participate in various chemical reactions:
Reactivity often depends on the stability of the pyrazole ring and the presence of functional groups that can facilitate further reactions. For instance, its ability to act as a ligand in coordination chemistry has been explored.
The mechanism of action for 1-(4-hydroxyphenyl)-1H-pyrazol-3-ol primarily relates to its biological activities:
Data from pharmacological studies indicate that this compound exhibits anti-inflammatory and antimicrobial properties, making it relevant for therapeutic applications.
Relevant data includes:
1-(4-hydroxyphenyl)-1H-pyrazol-3-ol has several scientific uses:
The 1H-pyrazol-3-ol (pyrazolone) nucleus represents a privileged scaffold in medicinal chemistry due to its versatile pharmacophoric properties, structural adaptability, and proven bioactivity across therapeutic domains. This five-membered heterocycle features two adjacent nitrogen atoms (N1-pyrrole-like and N2-pyridine-like) and a carbonyl/hydroxyl group at C3, enabling diverse non-covalent interactions with biological targets. The compound 1-(4-hydroxyphenyl)-1H-pyrazol-3-ol (C9H8N2O2, MW 176.17 g/mol) exemplifies this scaffold, where the 4-hydroxyphenyl substituent at N1 enhances target affinity while the C3-OH group contributes to hydrogen bonding networks [4].
Pyrazolone derivatives constitute the core of several FDA-approved drugs and clinical candidates:
Table 1: Pyrazolone-Based FDA-Approved Drugs
Drug Name | Therapeutic Application | Key Structural Features |
---|---|---|
Edaravone | Amyotrophic lateral sclerosis (ALS) | 3-Methyl-1-phenyl-1H-pyrazol-5-ol |
Eltrombopag | Idiopathic thrombocytopenia | Hydrazone-modified pyrazolone |
Metamizole | Pain and fever management | 4-Methylamino antipyrine derivative |
The scaffold’s synthetic accessibility—typically via condensation of β-ketoesters with hydrazines—facilitates rapid diversification. For 1-(4-hydroxyphenyl)-1H-pyrazol-3-ol, synthesis involves cyclization of 4-hydroxybenzaldehyde with hydrazine derivatives under acidic conditions, forming an intermediate hydrazone that tautomerizes to the stable pyrazol-3-ol [9].
Tautomerism defines the reactivity and biological interactions of pyrazolone systems. 1-(4-hydroxyphenyl)-1H-pyrazol-3-ol exhibits prototropic tautomerism between the 3-hydroxyl form (1H-pyrazol-3-ol, A) and the 3-keto form (1,2-dihydro-3H-pyrazol-3-one, B). Experimental evidence confirms A as the dominant tautomer:
Table 2: Tautomeric Preferences of 1-(4-Hydroxyphenyl)-1H-pyrazol-3-ol
Characterization Method | Conditions | Dominant Tautomer | Key Evidence |
---|---|---|---|
X-ray diffraction | Solid state | OH-form (A) | Dimeric H-bonding; H-atom at O3 |
15N CP/MAS NMR | Solid state | OH-form (A) | Δδ(N1–N2) = 50.5 ppm |
1H/13C/15N NMR | CDCl3/C6D6 | Dimeric A | δN2 = 243 ppm (H-bonded) |
1H/13C/15N NMR | DMSO-d6 | Monomeric A | δN2 = 262 ppm (free) |
The 4-hydroxyphenyl group subtly influences tautomerism. Its electron-donating effect stabilizes the OH tautomer by enhancing N2 basicity, thereby strengthening O–H···N bonds. This contrasts with 3(5)-aminopyrazoles, where annular tautomerism involves N1–H/C5–NH2 exchanges [8].
The 4-hydroxyphenyl group at N1 is a critical pharmacophore enhancing target affinity through three mechanisms:
Table 3: Structural Impact of 4-Hydroxyphenyl Group
Structural Feature | Effect on Molecular Properties | Biological Consequence |
---|---|---|
para-OH group | H-bond donation/acceptance | Enhanced Gram-positive antibacterial activity |
Electron-donating resonance | Increased N1 basicity | Improved DNA intercalation |
Restricted N1–C(aryl) bond | Reduced conformational flexibility | Lower entropic penalty in target binding |
SAR studies demonstrate that replacing the 4-hydroxyphenyl with alkyl groups diminishes antimicrobial potency by 4–8-fold, while nitro or cyano substituents abolish activity due to altered electron distribution. The hydroxyl group’s position is crucial: meta-hydroxy isomers show reduced efficacy, underscoring the para-orientation’s role in spatial alignment with targets [9]. In antidiabetic pyrazolones, this group enhances aldose reductase inhibition (IC50: 6.30 μM) by forming hydrogen bonds with Cys298, as confirmed by docking studies [4].
The combined pyrazolone-hydroxyphenyl architecture thus creates a synergistic pharmacophore, enabling dual interactions—pyrazole N2/C=O with catalytic residues and 4′-OH with allosteric pockets—making it invaluable for designing inhibitors of kinases, oxidoreductases, and microbial enzymes [4] [9].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0